molecular formula C31H36N4O2S B11671502 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11671502
M. Wt: 528.7 g/mol
InChI Key: JGOYLFNQCPXYSA-KCSSXMTESA-N
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Description

Hantzsch-Widman System

The benzimidazole component is designated as 1-benzyl-1H-benzimidazole-2-thiol in this framework, emphasizing the thiol group at position 2 prior to formation of the sulfanyl bridge.

CAS Registry

The Chemical Abstracts Service assigns the identifier 1029015-69-7, cataloging it under:

  • Main entry : Acetohydrazides
  • Subentries : Benzimidazoles (thioether derivatives), Hydrazones (aryl-substituted)

Pharmacophore-Based Terminology

In drug discovery contexts, researchers classify it as a:

  • Bifunctional hybrid : Combining benzimidazole's DNA intercalation capacity with hydrazones' metal-chelating properties.
  • Phenolic Schiff base : The 4-hydroxyphenyl group enables antioxidant behavior via radical scavenging.

Comparative Analysis with Structurally Related Benzimidazole-Hydrazone Derivatives

This compound exhibits distinct features when compared to analogous derivatives:

Substituent Effects on Bioactivity

Derivative Substituents Key Biological Property Source
Compound in focus 3,5-di-tert-butyl-4-OH, benzyl Enhanced antioxidant capacity
3,4,5-Trimethoxybenzaldehyde hydrazone Methoxy groups at 3,4,5 positions Antiproliferative activity
3,5-Di-tert-butyl-4-hydroxycinnamic hydrazide Cinnamate backbone Polymer stabilization
1H-Benzimidazol-2-yl-sulfonic acid derivatives Sulfonic acid group Antiviral activity

Electronic Configuration Comparisons

  • Electron-withdrawing groups : Derivatives with nitro or sulfonic acid substituents (e.g., ) show reduced π-electron density, decreasing DNA-binding affinity but increasing protease inhibition.
  • Electron-donating groups : The tert-butyl and hydroxyl groups in the focal compound enhance electron-rich regions, facilitating radical stabilization (ΔHf = -287 kJ/mol).

Spatiotemporal Dynamics

Molecular dynamics simulations reveal:

  • Flexibility : The sulfanyl bridge allows 15° greater rotational freedom compared to oxy (-O-) analogues, enabling adaptive binding in enzyme pockets.
  • Solvation effects : LogP = 3.91 indicates preferential partitioning into lipid membranes over aqueous phases, a 22% increase versus non-tert-butyl derivatives.

Properties

Molecular Formula

C31H36N4O2S

Molecular Weight

528.7 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C31H36N4O2S/c1-30(2,3)23-16-22(17-24(28(23)37)31(4,5)6)18-32-34-27(36)20-38-29-33-25-14-10-11-15-26(25)35(29)19-21-12-8-7-9-13-21/h7-18,37H,19-20H2,1-6H3,(H,34,36)/b32-18+

InChI Key

JGOYLFNQCPXYSA-KCSSXMTESA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 1-Benzyl-1H-Benzimidazole-2-Thiol

The benzimidazole-thiol core is synthesized via a two-step process. First, o-phenylenediamine undergoes cyclocondensation with carbon disulfide in alkaline conditions to form 1H-benzimidazole-2-thiol. This intermediate is subsequently alkylated with benzyl chloride to introduce the N-benzyl group.

Reaction Conditions:

  • Cyclocondensation: o-Phenylenediamine (1.0 equiv) reacts with CS₂ (1.2 equiv) in ethanol under reflux for 6–8 hours in the presence of KOH (2.0 equiv) .

  • Alkylation: The resulting 1H-benzimidazole-2-thiol is treated with benzyl chloride (1.1 equiv) in DMF at 80°C for 4 hours, yielding 1-benzyl-1H-benzimidazole-2-thiol .

Key Parameters:

  • Alkylation efficiency depends on the stoichiometric ratio of benzyl chloride to avoid di-alkylation byproducts.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >85% purity .

Preparation of 3,5-Di-tert-Butyl-4-Hydroxybenzaldehyde

The aldehyde component, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, is synthesized through formylation of 2,6-di-tert-butylphenol.

Methodology:

  • Formylation: 2,6-Di-tert-butylphenol undergoes Reimer-Tiemann reaction with chloroform and NaOH at 60°C, followed by acid hydrolysis to yield the target aldehyde .

  • Alternative Route: Direct formylation using hexamethylenetetramine (HMTA) in trifluoroacetic acid provides higher regioselectivity .

Characterization:

  • ¹H NMR (CDCl₃): δ 10.25 (s, 1H, CHO), 7.45 (s, 2H, Ar-H), 5.20 (s, 1H, OH) .

  • Yield: 68–72% after recrystallization from ethanol .

Formation of 2-[(1-Benzyl-1H-Benzimidazol-2-yl)Sulfanyl]Acetohydrazide

The sulfanyl-acetohydrazide intermediate is prepared by reacting 1-benzyl-1H-benzimidazole-2-thiol with chloroacetylhydrazide.

Procedure:

  • Thiol Activation: 1-Benzyl-1H-benzimidazole-2-thiol (1.0 equiv) is deprotonated with NaH (1.2 equiv) in dry THF at 0°C.

  • Nucleophilic Substitution: Chloroacetylhydrazide (1.0 equiv) is added, and the mixture is stirred at room temperature for 12 hours .

Optimization Notes:

  • Excess NaH ensures complete deprotonation of the thiol group.

  • Reaction progress is monitored via TLC (eluent: 7:3 ethyl acetate/hexane).

Hydrazone Formation via Aldehyde Condensation

The final step involves condensation of the acetohydrazide intermediate with 3,5-di-tert-butyl-4-hydroxybenzaldehyde to form the E-hydrazone.

Reaction Setup:

  • Conditions: The acetohydrazide (1.0 equiv) and aldehyde (1.2 equiv) are refluxed in ethanol containing catalytic acetic acid (5 mol%) for 8 hours .

  • Stereoselectivity: The E-configuration is favored under acidic conditions due to thermodynamic control .

Workup:

  • The product is isolated by filtration after cooling, followed by washing with cold ethanol to remove unreacted aldehyde.

  • Yield: 75–80% after recrystallization from methanol .

Analytical Characterization

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): δ 11.35 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.70–7.20 (m, 9H, Ar-H), 5.10 (s, 2H, CH₂Ph), 2.95 (s, 2H, SCH₂), 1.40 (s, 18H, t-Bu) .

  • IR (KBr): 3250 cm⁻¹ (O-H), 1650 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .

Crystallography:

  • Single-crystal X-ray analysis confirms the planar geometry of the hydrazone moiety (torsion angle: 174.9°) and intramolecular N-H···O hydrogen bonding .

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)Reference
Benzimidazole-thiolo-PDA, CS₂, KOH, ethanol, reflux7885
N-BenzylationBenzyl chloride, DMF, 80°C8290
Aldehyde synthesis2,6-Di-t-Bu-phenol, HMTA, TFA7295
Hydrazone formationEthanol, AcOH, reflux8098

Challenges and Mitigation Strategies

  • Byproduct Formation:

    • Di-alkylation: Controlled stoichiometry of benzyl chloride minimizes N,N-di-benzylated impurities .

    • Oxidation: Conducting thiol reactions under nitrogen atmosphere prevents disulfide formation .

  • Stereochemical Control:

    • Acidic conditions (e.g., acetic acid) stabilize the E-hydrazone tautomer, as evidenced by NMR coupling constants (J = 12–14 Hz for trans CH=N) .

Scalability and Industrial Relevance

  • Batch Size: Lab-scale syntheses (1–10 g) report consistent yields, but pilot-scale trials require optimized heat transfer during exothermic steps (e.g., alkylation).

  • Green Chemistry: Solvent-free approaches using microwave irradiation (e.g., 150 W, 100°C) reduce reaction times by 40% while maintaining yields .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group in the acetohydrazide moiety, converting it to an amine.

    Substitution: The benzimidazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

Structural Insights

The compound features a benzimidazole core linked via a sulfanyl group to an acetohydrazide moiety. The presence of bulky tert-butyl groups enhances its stability and solubility in organic solvents, making it suitable for various chemical reactions and biological assays.

Antioxidant Activity

Research indicates that compounds similar to 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide exhibit significant antioxidant properties. The hydroxyl groups in the structure are believed to contribute to radical scavenging activities, which can protect cells from oxidative stress and related diseases.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural similarity to known antimicrobial agents allows for further exploration into its efficacy against various bacterial strains. Comparative analysis with antibiotics could reveal synergistic effects or enhanced activity profiles.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the benzimidazole core.
  • Introduction of the sulfanyl group through nucleophilic substitution.
  • Condensation with the acetohydrazide derivative.

This synthetic route can be optimized to improve yield and purity.

Similar Compounds Analysis

A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this compound. Notable analogs include:

Compound NameStructure FeaturesBiological Activity
NitrofurantoinContains nitrofuran ringAntibacterial
NifurtoinolHydroxymethyl groupAntimicrobial
NifurzideNitro group attachedAnti-inflammatory
FurazolidoneOxazolidinone structureAntiprotozoal

These comparisons highlight the potential for discovering novel applications based on structural modifications.

Bioassay Results

Recent bioassays have demonstrated promising results regarding the compound's bioactivity. For instance:

  • Antioxidant Assays : Showed a significant reduction in reactive oxygen species (ROS) levels in cell cultures treated with varying concentrations of the compound.
  • Microbial Inhibition Tests : Indicated effective inhibition against Gram-positive bacteria, suggesting a potential role as an antibacterial agent.

Future Research Directions

Further research is warranted to explore:

  • The mechanism of action underlying its biological activities.
  • Potential applications in drug formulation and development.
  • Toxicity assessments to evaluate safety profiles for clinical use.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA or proteins, potentially disrupting their function. The sulfanyl group may facilitate binding to metal ions or other biomolecules, enhancing the compound’s biological activity. The acetohydrazide moiety can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Effects : The 3,5-di-tert-butyl-4-hydroxyphenyl group in the target compound and ’s analogue enhances antioxidant activity compared to simpler benzylidene groups (e.g., ’s ethylsulfanyl derivatives) .
  • Synthetic Flexibility: All analogues utilize hydrazide-aldehyde condensation, but the choice of aldehyde (e.g., biphenyl vs. phenolic) dictates steric and electronic outcomes .
Physicochemical Properties
  • Crystallography : ’s biphenyl analogue crystallizes in a triclinic system (space group P1), with unit cell parameters a = 9.1104 Å, b = 10.5601 Å, c = 15.5146 Å. The tert-butyl groups induce significant molecular packing constraints, which may correlate with the target compound’s stability .
  • Spectroscopic Data : Benzimidazole derivatives () exhibit characteristic ¹H NMR shifts for aromatic protons (δ 7.2–8.5 ppm) and sulfanyl groups (δ 3.1–3.5 ppm). The target compound’s tert-butyl groups would likely show distinct δ 1.3–1.5 ppm signals .
  • Solubility : The tert-butyl and benzyl groups in the target compound suggest low aqueous solubility, contrasting with ’s methyl-benzoxazole derivative, which may have improved solubility due to reduced steric hindrance .

Discussion of Structural-Activity Relationships

  • Benzimidazole vs. Benzoxazole : The benzimidazole core (target compound) offers superior hydrogen-bonding and metal-chelating capabilities compared to benzoxazole (), making it more suitable for enzyme inhibition .
  • Role of tert-Butyl Groups: These groups enhance steric protection of the phenolic hydroxyl group, prolonging antioxidant activity but reducing solubility—a trade-off observed in ’s analogue .
  • Hydrazide Linker : The sulfanyl-acetohydrazide moiety facilitates structural diversity via condensation with various aldehydes, enabling tailored physicochemical and biological properties .

Biological Activity

The compound 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide is a synthetic derivative that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, particularly its antibacterial and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H20N4O2SC_{23}H_{20}N_{4}O_{2}S with a molecular weight of 416.5 g/mol. The structure features a benzimidazole moiety linked to a sulfanyl group and a hydrazide functional group, which are known to contribute to various biological activities.

Antibacterial Activity

Recent studies have evaluated the antibacterial potential of this compound against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : Research indicates that the compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The MIC values reported for these bacteria range from 20 µM to 70 µM, demonstrating moderate efficacy compared to standard antibiotics like ceftriaxone, which has an MIC of 0.1 µM against E. coli .
Bacterial StrainMIC (µM)Reference
Staphylococcus aureus20-40
Escherichia coli40-70

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of various signaling pathways.

  • Mechanism of Action : The compound appears to inhibit cell proliferation and promote apoptosis in cancer cell lines by inducing oxidative stress and activating caspase pathways. For instance, in vitro studies demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS) and subsequent activation of caspases in human cancer cell lines .

Case Studies

  • Study on Antibacterial Efficacy : A comprehensive study conducted on several synthesized benzimidazole derivatives, including our compound, highlighted its effectiveness against multi-drug resistant S. aureus. The study concluded that modifications in the chemical structure significantly influenced antibacterial potency .
  • Anticancer Research : In another study focusing on various hydrazide derivatives, our compound was found to exhibit promising cytotoxic effects against breast cancer cells (MCF-7). The results indicated a dose-dependent response with IC50 values suggesting effective inhibition of cell growth at concentrations as low as 25 µM .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?

The compound is synthesized via a multi-step process:

  • Step 1 : Condensation of methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate under reflux in absolute ethanol for 4 hours, monitored by TLC (chloroform:methanol, 7:3) .
  • Step 2 : Solvent-free reductive amination using substituted aldehydes, ground with sodium borohydride and boric acid (1:1 ratio) for 20–30 minutes. Purification involves recrystallization from ethanol . Key optimizations include reaction time, solvent choice, and stoichiometric ratios to enhance yield (>70%) and purity (>95%) .

Q. How is the compound’s identity confirmed, and what analytical techniques are essential?

Identity is verified using:

  • TLC : To monitor reaction progress (e.g., chloroform:methanol 7:3) .
  • NMR Spectroscopy : For structural elucidation of the benzimidazole and hydrazone moieties .
  • Mass Spectrometry (MS) : To confirm molecular weight (e.g., C30H36N2O2S, MW 488.67) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., triclinic P1 system, a = 9.1104 Å) .

Q. What are the key physicochemical properties relevant to experimental handling?

  • Solubility : Limited in polar solvents (e.g., water) but soluble in ethanol, DMSO, or chloroform .
  • Stability : Sensitive to light and humidity; store at –20°C under inert gas .
  • Melting Point : Typically >200°C (varies with substituents) .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Spectrophotometric assays (e.g., for acetylcholinesterase or COX-2) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing byproducts?

  • Solvent Optimization : Replace ethanol with aprotic solvents (e.g., DMF) to reduce side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate imine formation .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes .

Q. How should contradictions in spectroscopic data be resolved?

  • Orthogonal Validation : Combine NMR (e.g., NOESY for stereochemistry) with high-resolution MS .
  • Crystallographic Analysis : Resolve ambiguities in tautomeric forms (e.g., enol vs. keto configurations) .
  • Computational Modeling : DFT calculations to predict NMR shifts and compare with experimental data .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent Variation : Modify the benzyl or tert-butyl groups to assess impact on bioactivity .
  • Pharmacophore Mapping : Identify critical motifs (e.g., sulfanyl bridge) using docking simulations .
  • Analog Synthesis : Replace the hydrazone with Schiff bases or thiosemicarbazones .

Q. How can biological activity mechanisms be elucidated?

  • Target Identification : Use pull-down assays with biotinylated probes .
  • Kinetic Studies : Measure IC50 values and inhibition constants (Ki) for enzyme targets .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

Q. What role does crystallography play in understanding its reactivity?

  • Hydrogen Bonding Networks : Crystal structures reveal intermolecular interactions (e.g., O–H···N bonds) that stabilize the molecule .
  • Conformational Analysis : Compare solid-state (X-ray) vs. solution (NMR) structures to assess flexibility .

Q. How can mechanistic insights be gained from spectroscopy?

  • NMR Titration : Track hydrogen bonding via chemical shift changes in DMSO-d6 .
  • UV-Vis Kinetics : Monitor hydrazone isomerization under varying pH .

Q. How can synthesis troubleshooting address low yields or impurities?

  • Byproduct Identification : LC-MS to detect side products (e.g., oxidized sulfanyl groups) .
  • Purification Optimization : Use column chromatography (silica gel, hexane:ethyl acetate gradient) .
  • Reaction Monitoring : In-situ IR to detect intermediate formation .

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